1-Cbz-3-(azidomethyl)piperidine
Overview
Description
1-Cbz-3-(azidomethyl)piperidine is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.31832. It is characterized by the presence of a piperidine ring substituted with an azidomethyl group and a carbobenzyloxy (Cbz) protecting group.
Preparation Methods
The synthesis of 1-Cbz-3-(azidomethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Protection with Carbobenzyloxy Group: The final step involves the protection of the piperidine nitrogen with a carbobenzyloxy group, typically using benzyl chloroformate under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Cbz-3-(azidomethyl)piperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, benzyl chloroformate, and catalytic hydrogenation. Major products formed from these reactions include amines and substituted piperidines.
Scientific Research Applications
1-Cbz-3-(azidomethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: The azide group allows for click chemistry applications, facilitating the conjugation of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1-Cbz-3-(azidomethyl)piperidine is primarily related to its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry applications, where the compound acts as a versatile building block for the synthesis of complex molecules. The carbobenzyloxy group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen during synthetic transformations .
Comparison with Similar Compounds
1-Cbz-3-(azidomethyl)piperidine can be compared with other azidomethyl-substituted piperidines and related compounds:
1-Azidomethylpiperidine: Lacks the carbobenzyloxy protecting group, making it more reactive but less stable.
1-Cbz-3-(hydroxymethyl)piperidine: Contains a hydroxymethyl group instead of an azidomethyl group, leading to different reactivity and applications.
1-Cbz-3-(bromomethyl)piperidine: The bromomethyl group can undergo different substitution reactions compared to the azidomethyl group.
The uniqueness of this compound lies in its combination of the azidomethyl group and the carbobenzyloxy protecting group, providing a balance of reactivity and stability that is valuable in synthetic chemistry.
Properties
IUPAC Name |
benzyl 3-(azidomethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-17-16-9-13-7-4-8-18(10-13)14(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYDGCOISYVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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